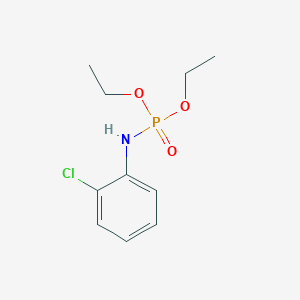
Diethyl(2-chlorophenyl)phosphoramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(2-chlorophenyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(2-chlorophenyl)phosphoramidate can be achieved through several methods. One common approach involves the reaction of diethyl phosphoramidate with 2-chlorophenyl chloride under controlled conditions. The reaction typically requires a base, such as triethylamine, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl(2-chlorophenyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include phosphoramidate oxides, phosphine derivatives, and substituted phosphoramidates .
Wissenschaftliche Forschungsanwendungen
Diethyl(2-chlorophenyl)phosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Industry: It is used in the production of pesticides and herbicides due to its ability to inhibit cholinesterase
Wirkmechanismus
The mechanism of action of diethyl(2-chlorophenyl)phosphoramidate involves its interaction with molecular targets such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, including the disruption of metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl phosphoramidate
- Diethyl chlorophosphate
- Diethyl phosphite
Uniqueness
Diethyl(2-chlorophenyl)phosphoramidate is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical properties and biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .
Eigenschaften
CAS-Nummer |
6345-18-2 |
|---|---|
Molekularformel |
C10H15ClNO3P |
Molekulargewicht |
263.66 g/mol |
IUPAC-Name |
2-chloro-N-diethoxyphosphorylaniline |
InChI |
InChI=1S/C10H15ClNO3P/c1-3-14-16(13,15-4-2)12-10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
KEYVUNMUTNFRNB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(NC1=CC=CC=C1Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


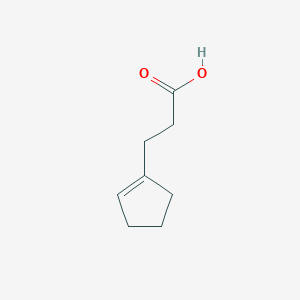


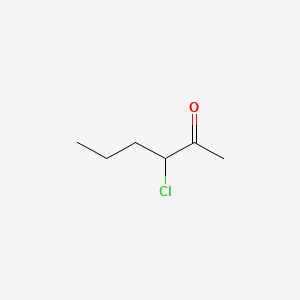

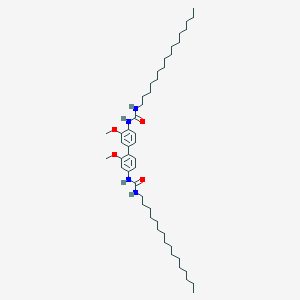
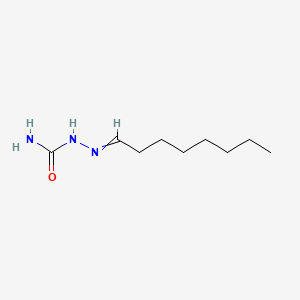
![Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14734166.png)
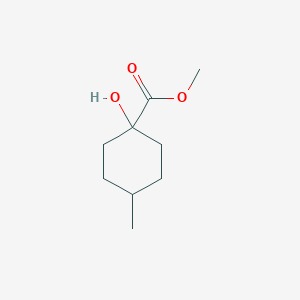
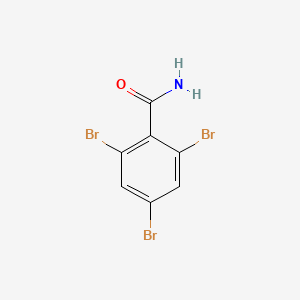
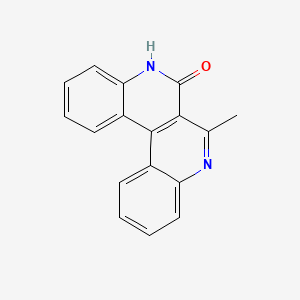
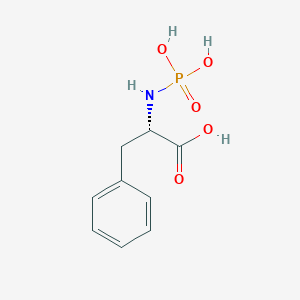
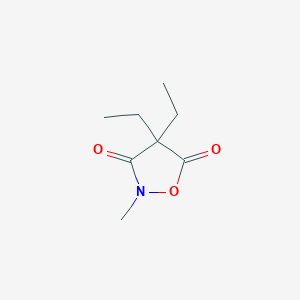
![Methyl 3-[4-(ethylamino)phenyl]propanoate](/img/structure/B14734217.png)
